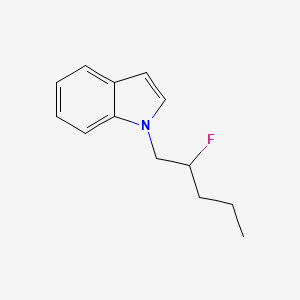

2-Fluoropentylindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A wide variety of aminoalkylindole analogs are potent synthetic cannabinoids (CBs), including many of the JWH compounds. An alkyl chain of five carbons in length produces compounds with high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors. 2-Fluoropentylindole is the base structure for various synthetic CBs that feature a fluorine atom at the two position of the pentyl chain. A range of structures can be added to this base via a ketone linkage at the three position of the indole. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

科学的研究の応用

Metabolism and Biochemical Analysis

- 2-Fluoropentylindole derivatives, like 5F-AB-PINACA, are metabolized in the human body, leading to the production of various metabolites. These metabolites are generated through biotransformations such as carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, and oxidative defluorination, producing compounds like 5-hydroxypentyl and pentanoic acid metabolites (Wohlfarth et al., 2015). Similar metabolic pathways are observed for other related synthetic cannabinoids (Wohlfarth et al., 2014).

Synthesis and Chemical Properties

- Efficient methods have been developed for synthesizing 2-fluoroindole derivatives, including 2-fluoropentylindole, using difluorocarbene. This process involves a formal [4+1] cyclization from ortho-vinylanilines, providing significant synthetic advantages and enabling the study of their fundamental properties and applications (Jianke Su et al., 2021).

- The development of 2-aroylindole derivatives has shown that these compounds exhibit high cytotoxicity against various human carcinoma cell lines and interfere with the mitotic spindle apparatus, destabilizing microtubules (Mahboobi et al., 2001).

Bioimaging and Sensing Applications

- Coumarin-based fluorogenic probes, which may include 2-fluoropentylindole structures, have been developed for selective and sensitive fluorescence detection of ions like Cu(2+), demonstrating their potential in biological applications and fluorescence microscopic imaging (H. Jung et al., 2009).

特性

製品名 |

2-Fluoropentylindole |

|---|---|

分子式 |

C13H16FN |

分子量 |

205.3 |

IUPAC名 |

1-(2-fluoropentyl)indole |

InChI |

InChI=1S/C13H16FN/c1-2-5-12(14)10-15-9-8-11-6-3-4-7-13(11)15/h3-4,6-9,12H,2,5,10H2,1H3 |

InChIキー |

SPWGOILFUYHPLW-UHFFFAOYSA-N |

SMILES |

CCCC(CN1C=CC2=CC=CC=C21)F |

外観 |

Assay:≥95%A solution in methanol |

同義語 |

1-(2-fluoropentyl)-1H-indole |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。